tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C12H19NO4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple. The reaction is carried out in tert-butyl methyl ether under nitrogen atmosphere at room temperature. The mixture is then treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spiro structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as an intermediate for the preparation of various complex molecules. It is particularly useful in the synthesis of diaminopyrimidines, which are potent inhibitors of epidermal growth factor receptor (EGFR) .
Biology and Medicine: Its unique spiro structure allows for the creation of molecules with high specificity and potency .
Industry: In the material science industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of diaminopyrimidines, the compound acts as an intermediate that facilitates the binding of the final product to the epidermal growth factor receptor, inhibiting its activity and thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness: tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of an oxygen atom in the spiro ring, which imparts distinct chemical properties compared to its analogs. This oxygen atom can participate in hydrogen bonding and other interactions, making the compound more versatile in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(14)6-16-12/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYYCJHRAASDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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